4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. However, its development was halted due to safety concerns. Despite this, GW501516 has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mécanisme D'action
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced lipid accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It increases endurance and exercise capacity by enhancing skeletal muscle oxidative metabolism and reducing muscle fatigue. It also promotes fat burning by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipid synthesis and storage.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages as a research tool, including its ability to activate PPARδ selectively and its well-established pharmacokinetics and pharmacodynamics. However, its use in lab experiments is limited by its potential toxicity and safety concerns, particularly in relation to its effects on the liver and the development of cancer.
Orientations Futures
There are several potential future directions for research on 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole. One area of interest is its potential use in the treatment of metabolic disorders, particularly in combination with other drugs. Another area of interest is its potential use in the prevention and treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the safety and toxicity of this compound and to develop safer and more effective PPARδ agonists.
Applications De Recherche Scientifique
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. In preclinical studies, it has been shown to improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-14(11(2)17-16-10)4-3-9-18-13-7-5-12(15)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHLOVWIOXJFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.